

# An In-depth Technical Guide to Bromo-PEG3-Acid: Chemical Properties and Solubility

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## Compound of Interest

Compound Name: Bromo-PEG3-Acid

Cat. No.: B606390

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This technical guide provides a comprehensive overview of the chemical properties and solubility profile of **Bromo-PEG3-Acid**, a heterobifunctional linker molecule integral to advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the fundamental characteristics of this reagent is paramount for its effective application in the synthesis of complex biomolecules and therapeutic agents.

## Core Chemical Properties

**Bromo-PEG3-Acid**, systematically named 1-Bromo-2-(2-(2-carboxyethoxy)ethoxy)ethane, possesses a unique structure comprising a terminal carboxylic acid, a flexible triethylene glycol (PEG3) spacer, and a terminal bromide. This architecture allows for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its subsequent conjugates.<sup>[1][2][3][4]</sup>

The key chemical properties of **Bromo-PEG3-Acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C9H17BrO5	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	285.13 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
CAS Number	782475-35-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Not specified in search results	
Purity	Typically ≥95% to 98%	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Condition	-20°C for long-term storage	<a href="#">[1]</a>

## Solubility Profile

The solubility of **Bromo-PEG3-Acid** is a critical parameter for its handling and use in various reaction conditions. The presence of the hydrophilic PEG3 spacer significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

A qualitative summary of its solubility is presented in the table below. It is important to note that quantitative solubility data is not readily available in the public domain and should be determined experimentally for specific applications.

Solvent	Type	Qualitative Solubility	Source(s)
Water	Polar Protic	Soluble	<a href="#">[1]</a>
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	<a href="#">[1]</a>
Dimethylformamide (DMF)	Polar Aprotic	Soluble	<a href="#">[1]</a>
Dichloromethane (DCM)	Non-polar	Soluble	<a href="#">[1]</a>

## Experimental Protocols

## Determination of Qualitative Solubility

A straightforward approach to confirming the qualitative solubility of **Bromo-PEG3-Acid** in a solvent of interest.

Materials:

- **Bromo-PEG3-Acid**
- Solvent of interest (e.g., Water, DMSO, Ethanol)
- Small glass vials with caps
- Vortex mixer
- Spatula

Procedure:

- Add approximately 1-2 mg of **Bromo-PEG3-Acid** to a clean, dry vial.
- Add 1 mL of the selected solvent to the vial.
- Cap the vial and vortex vigorously for 30-60 seconds.
- Visually inspect the solution. A clear solution with no visible particulates indicates that the compound is soluble at this concentration.

## Determination of Quantitative Solubility (Shake-Flask Method)

For precise solubility measurement, the shake-flask method followed by a suitable analytical technique is recommended.

Materials:

- **Bromo-PEG3-Acid**
- High-purity solvent of interest

- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD), as the compound lacks a strong UV chromophore.

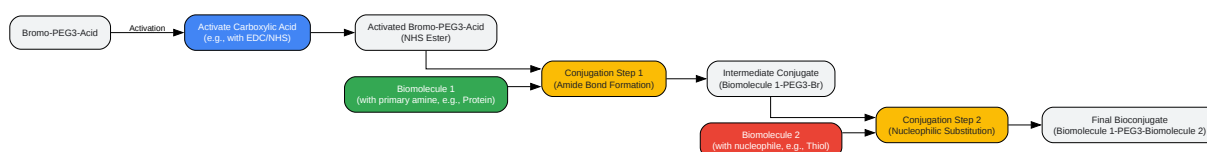
#### Procedure:

- Preparation of a Saturated Solution: Add an excess amount of **Bromo-PEG3-Acid** to a vial, ensuring there is undissolved solid.
- Add a known volume of the solvent to the vial.
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
- Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.
- Sample Processing: After equilibration, centrifuge the vial to pellet the excess solid.
- Carefully collect a known volume of the supernatant.
- Quantification: Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted sample using a calibrated HPLC-ELSD/CAD method to determine the concentration of **Bromo-PEG3-Acid**.
- Calculation: The solubility is the concentration of the undiluted supernatant, calculated by accounting for the dilution factor.

## Logical Workflow and Applications

**Bromo-PEG3-Acid** serves as a versatile linker in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the bromide is a good leaving group for nucleophilic substitution reactions, for instance, with thiols (e.g., cysteine residues).<sup>[1][2][3]</sup>

The following diagram illustrates a generalized workflow for the use of **Bromo-PEG3-Acid** in bioconjugation.



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Caption: Generalized workflow for a two-step bioconjugation using **Bromo-PEG3-Acid**.

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